molecular formula C13H15FO B13080969 2-(3-Fluoro-5-methylphenyl)cyclohexan-1-one

2-(3-Fluoro-5-methylphenyl)cyclohexan-1-one

Cat. No.: B13080969
M. Wt: 206.26 g/mol
InChI Key: SFWSZSAYAGEYOC-UHFFFAOYSA-N
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Description

2-(3-Fluoro-5-methylphenyl)cyclohexan-1-one is an organic compound with the molecular formula C13H15FO and a molecular weight of 206.26 . This ketone features a cyclohexanone ring directly linked to a 3-fluoro-5-methylphenyl group, making it a valuable building block in medicinal chemistry and drug discovery research. Compounds with a cyclohexane ring are frequently explored as intermediates in the synthesis of more complex molecules, such as those with 1,3-oxazine or other heterocyclic structures, which are privileged scaffolds in pharmaceutical development . The presence of both the fluorine atom and the methyl group on the phenyl ring offers opportunities for further chemical modifications and can influence the molecule's electronic properties, metabolic stability, and binding affinity in biological systems. Researchers can utilize this compound as a key synthetic intermediate for constructing novel chemical entities. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C13H15FO

Molecular Weight

206.26 g/mol

IUPAC Name

2-(3-fluoro-5-methylphenyl)cyclohexan-1-one

InChI

InChI=1S/C13H15FO/c1-9-6-10(8-11(14)7-9)12-4-2-3-5-13(12)15/h6-8,12H,2-5H2,1H3

InChI Key

SFWSZSAYAGEYOC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)F)C2CCCCC2=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Fluoro-5-methylphenyl)cyclohexan-1-one typically involves the reaction of 3-fluoro-5-methylbenzene with cyclohexanone under specific conditions. The reaction is often catalyzed by an acid or base to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis follows similar principles as laboratory synthesis, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(3-Fluoro-5-methylphenyl)cyclohexan-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(3-Fluoro-5-methylphenyl)cyclohexan-1-one is used in various scientific research applications, including:

    Chemistry: As a reagent in organic synthesis and reaction mechanism studies.

    Biology: Investigating its effects on biological systems and potential as a biochemical probe.

    Medicine: Exploring its potential therapeutic properties and pharmacological effects.

    Industry: Used in the development of new materials and chemical processes.

Comparison with Similar Compounds

Structural and Substituent Effects

The biological and physicochemical properties of cyclohexanone derivatives are highly dependent on substituents. Key analogs include:

Compound Name Substituents Key Features
2-(3-Methoxyphenyl)cyclohexan-1-one 3-OCH₃ on phenyl ring Electron-donating methoxy group enhances aromatic ring electron density .
2-(3-Trifluoromethylphenyl)cyclohexan-1-one 3-CF₃ on phenyl ring Strong electron-withdrawing CF₃ group increases electrophilicity .
2-(Phenylmethylidene)cyclohexan-1-one Benzylidene group at C2 Conjugated enone system enables photochemical reactivity .
Methoxmetamine (2-(3-MeO-phenyl)-2-(MeNH)cyclohexan-1-one) 3-MeO and methylamino substituents Amino group introduces basicity; potential CNS activity .

Key Observations :

  • Electron-withdrawing groups (e.g., -F, -CF₃) : Increase ketone reactivity and stabilize intermediates in aldol condensations .
  • Electron-donating groups (e.g., -OCH₃) : Enhance aromatic ring resonance, affecting UV absorption and halochromism .
  • Bulkier substituents (e.g., trifluoromethyl) : May hinder crystallization but improve thermal stability .

Physicochemical Properties

Property 2-(3-Fluoro-5-methylphenyl)cyclohexan-1-one (Predicted) 2-(3-MeO-phenyl)cyclohexan-1-one 2-(Benzylidene)cyclohexan-1-one
Melting Point ~120–130°C 149–151°C (Mannich base derivative) 149–151°C (1a derivative)
Solubility Low in water; soluble in ethanol, DMSO Moderate in polar solvents Halochromic (pH-dependent solubility)
UV-Vis Absorption λ_max ~280–300 nm (aryl → ketone transitions) λ_max ~390 nm (deprotonated form) λ_max ~515 nm (xanthylium cation)

Notes:

  • Fluorine’s inductive effect may lower the pKa of adjacent protons compared to methoxy analogs.
  • Halochromism in benzylidene derivatives arises from pH-dependent tautomerism .

Comparison :

  • Methoxy vs. Fluoro substituents : Methoxy groups in 2-(3-MeO-phenyl) derivatives improve antioxidant activity, whereas fluorine’s electronegativity may favor receptor binding in CNS-targeted compounds .

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